molecular formula C42H30N6O12 B1671955 Inositolnicotinat CAS No. 6556-11-2

Inositolnicotinat

Katalognummer: B1671955
CAS-Nummer: 6556-11-2
Molekulargewicht: 810.7 g/mol
InChI-Schlüssel: MFZCIDXOLLEMOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird häufig als „Flush-freies Niacin“ bezeichnet, da es Niacin liefern kann, ohne den Flush-Effekt zu verursachen, der typischerweise mit Nikotinsäure verbunden ist . Diese Verbindung wird in Nahrungsergänzungsmitteln häufig als Niacinquelle verwendet und hat verschiedene therapeutische Anwendungen, insbesondere in der kardiovaskulären Gesundheit.

Wissenschaftliche Forschungsanwendungen

Inositol-Nikotinat wurde ausgiebig auf seine therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Kardiovaskuläre Gesundheit: Inositol-Nikotinat wird zur Behandlung von Hyperlipidämie verwendet, indem es den Spiegel von Low-Density-Lipoprotein (LDL)-Cholesterin und Triglyceriden senkt und gleichzeitig den High-Density-Lipoprotein (HDL)-Cholesterinspiegel erhöht . Es ist auch vorteilhaft bei der Behandlung von peripheren Gefäßkrankheiten wie Raynaud-Syndrom und intermittierender Claudicatio .

Stoffwechselstörungen: Untersuchungen haben gezeigt, dass Inositol-Nikotinat die Insulinsensitivität und den Glukosestoffwechsel verbessern kann, was es zu einem potenziellen Therapeutikum für die Behandlung von Diabetes und metabolischem Syndrom macht .

Neurologische Gesundheit: Inositol-Nikotinat wurde auf seine neuroprotektiven Wirkungen und potenziellen Vorteile bei der Behandlung von Erkrankungen wie Depression und Angst untersucht .

Dermatologische Anwendungen: Die Verbindung hat sich als vielversprechend bei der Behandlung von Hauterkrankungen wie Dermatitis herpetiformis und Stauungsgeschwüren erwiesen .

5. Wirkmechanismus

Inositol-Nikotinat entfaltet seine Wirkungen durch die anhaltende Freisetzung von Nikotinsäure und Inositol. Nikotinsäure wirkt als Vasodilatator, indem es direkt und nicht kompetitiv das Enzym Diacylglycerol-Acyltransferase 2 (DGAT2) hemmt, das für die Veresterung von Fettsäuren zur Bildung von Triglyceriden verantwortlich ist . Diese Hemmung führt zu einer verringerten Triglyceridsynthese und einer reduzierten Sekretion von hepatischen atherogenen Lipoproteinen . Zusätzlich spielt Nikotinsäure eine entscheidende Rolle bei verschiedenen Stoffwechselprozessen, einschließlich der Synthese von Coenzymen, die an Oxidations-Reduktionsreaktionen beteiligt sind .

Ähnliche Verbindungen:

  • Nikotinsäure (Vitamin B3)
  • Nikotinamid (Niacinamid)
  • Inositol

Vergleich: Inositol-Nikotinat ist unter den Niacinderivaten einzigartig, da es Nikotinsäure liefern kann, ohne den Flush-Effekt zu verursachen, der typischerweise mit Nikotinsäure verbunden ist . Im Gegensatz zu Nikotinamid, das keine vasodilatatorischen Wirkungen hat, behält Inositol-Nikotinat die lipidsenkende und vasodilatatorische Wirkung von Nikotinsäure bei . Darüber hinaus sorgt die anhaltende Freisetzung von Nikotinsäure aus Inositol-Nikotinat für eine länger anhaltende therapeutische Wirkung im Vergleich zu Formulierungen mit sofortiger Freisetzung .

Zusammenfassend lässt sich sagen, dass Inositol-Nikotinat eine wertvolle Verbindung mit vielfältigen therapeutischen Anwendungen ist. Seine einzigartigen Eigenschaften und sein Mechanismus der anhaltenden Freisetzung machen es zu einer effektiven und gut verträglichen Option für die Behandlung verschiedener Gesundheitszustände.

Wirkmechanismus

Target of Action

Inositol nicotinate, also known as Inositol hexaniacinate/hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It primarily targets the HCAR3 and NIACR1 receptors . These receptors play a crucial role in lipid metabolism and cardiovascular health.

Mode of Action

Inositol nicotinate interacts with its targets by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is associated with reduced flushing compared to other vasodilators . Nicotinic acid, one of the metabolites, plays an essential role in many important metabolic processes and has been used as a lipid-lowering agent .

Biochemical Pathways

Inositol nicotinate is involved in several biochemical pathways. It is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release of nicotinic acid and inositol influences various metabolic processes, including lipid metabolism.

Pharmacokinetics

Inositol nicotinate undergoes hydrolysis by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The process takes more than 48 hours, where the bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release contributes to the compound’s bioavailability and its “no-flush” property.

Result of Action

The molecular and cellular effects of inositol nicotinate’s action are primarily related to its role as a source of niacin and its vasodilatory properties . It has been investigated for potential beneficial effects on serum lipids . In Europe, inositol hexanicotinate is indicated as a patented drug known as Hexopal, which is therapeutically indicated for the symptomatic relief of severe intermittent claudication and Raynaud’s phenomenon .

Action Environment

The action, efficacy, and stability of inositol nicotinate can be influenced by various environmental factors. For instance, the rate of hydrolysis and the subsequent release of nicotinic acid and inositol can be affected by the presence of plasma esterases . Furthermore, the compound’s lipid-lowering and vasodilatory effects can be influenced by the individual’s metabolic state and cardiovascular health.

Biochemische Analyse

Biochemical Properties

Inositol nicotinate plays an essential role in many important metabolic processes . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slower rate .

Cellular Effects

Inositol nicotinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing HDL-cholesterol levels .

Molecular Mechanism

The molecular mechanism of inositol nicotinate involves its breakdown into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is supposed to reduce or prevent flushing, a common side effect of niacin .

Temporal Effects in Laboratory Settings

It is known that inositol nicotinate is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .

Dosage Effects in Animal Models

Studies using inositol hexanicotinate for conditions such as Raynaud’s disease and psoriasis with dosages ranging from 600 to 1800 mg and up to 4000 mg daily have reported acceptable safety profiles with little or no side effects .

Metabolic Pathways

Inositol nicotinate is involved in the metabolic pathway of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol . Niacin plays an essential role in many important metabolic processes .

Transport and Distribution

It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .

Subcellular Localization

It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Inositol-Nikotinat wird durch Veresterung von Inositol mit Nikotinsäure synthetisiert. Die Reaktion beinhaltet die Verwendung eines sauren Katalysators, um die Esterbindung zwischen den Hydroxylgruppen von Inositol und den Carboxylgruppen von Nikotinsäure zu erleichtern. Die Reaktion wird typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Inositol-Nikotinat beinhaltet großtechnische Veresterungsprozesse. Das Reaktionsgemisch wird Reinigungsschritten unterzogen, einschließlich Kristallisation und Filtration, um reines Inositol-Nikotinat zu erhalten. Das Endprodukt wird dann getrocknet und für die Verwendung in Nahrungsergänzungsmitteln und pharmazeutischen Formulierungen verpackt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Inositol-Nikotinat unterliegt hauptsächlich Hydrolysereaktionen. Nach der Einnahme wird es durch Plasmaesterasen hydrolysiert und setzt in anhaltender Weise freies Nikotinsäure und Inositol frei . Dieser Hydrolyseprozess erfolgt sequentiell, wobei jede Esterbindung gespalten wird, um ein Molekül Nikotinsäure freizusetzen, und schließlich sechs Moleküle Nikotinsäure und ein Molekül Inositol entstehen .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von Inositol-Nikotinat wird durch die enzymatische Aktivität im Blutkreislauf erleichtert. Die Reaktionsbedingungen umfassen den physiologischen pH-Wert und die Temperatur, die optimal für die Aktivität von Plasmaesterasen sind .

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus der Hydrolyse von Inositol-Nikotinat sind Nikotinsäure und Inositol. Diese Metaboliten sind für die therapeutische Wirkung der Verbindung verantwortlich .

Eigenschaften

IUPAC Name

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCIDXOLLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023147, DTXSID10859980
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6556-11-2
Record name Inositol niacinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSITOL NIACINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inositol nicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Inositol nicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Inositol nicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Inositol nicotinate
Reactant of Route 5
Reactant of Route 5
Inositol nicotinate
Reactant of Route 6
Reactant of Route 6
Inositol nicotinate
Customer
Q & A

ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:

  • Slow release of niacin: Inositol nicotinate gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).
  • Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []

ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:

  • Lipid profile modulation: Treatment with inositol nicotinate has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]
  • Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following inositol nicotinate administration. [, , , , , ]

ANone: The molecular formula of inositol nicotinate is C42H30N6O12. Its molecular weight is 810.7 g/mol.

ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of inositol nicotinate, such as crystalline form A. []

ANone: The provided research mainly focuses on the therapeutic applications of inositol nicotinate. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of inositol nicotinate using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []

  • Dissolution profiles: Studies investigating the dissolution profiles of nonprescription inositol nicotinate products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of inositol nicotinate.

ANone: While in vitro data is limited, in vivo studies comparing inositol nicotinate to both placebo and other active comparators offer some insight:

  • Intermittent claudication: Inositol nicotinate demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]
  • Raynaud's phenomenon: Inositol nicotinate treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]

ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:

  • In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of inositol nicotinate, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of inositol nicotinate against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []
  • In vivo studies (clinical trials): Several clinical trials investigated the efficacy of inositol nicotinate in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]

ANone: Research indicates that the dissolution rate of inositol nicotinate varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which inositol nicotinate becomes bioavailable.

ANone: While specific historical milestones are not detailed within the provided research, it's evident that inositol nicotinate has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.

ANone: The research on inositol nicotinate showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of inositol nicotinate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.